3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-yl and chromen-7-yl . Compounds with similar structures have been synthesized as topoisomerase I inhibitors .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antimicrobial Applications
- Coumarin-thiazole derivatives have been demonstrated to possess significant antimicrobial properties, particularly when incorporated into polymers like polyurethane varnishes. These materials show a very good antimicrobial effect, making them suitable for antimicrobial coatings on various surfaces, such as glass and steel panels (El‐Wahab et al., 2014).
Antioxidant Properties
- Certain derivatives related to the compound of interest have exhibited high antioxidant activities. For example, the scavenging activity of one such derivative reached 80% at a concentration of 1000 μg/mL, showcasing its potential as a strong antioxidant agent (Abd-Almonuim et al., 2020).
Cytotoxic Activity
- Novel series of compounds bearing a core structure similar to the compound , involving chromenone and benzothiazole moieties, have been synthesized and shown significant in vitro antitumor activities against various cancer cell lines. This suggests potential applications in cancer therapy and drug development (El-Helw et al., 2019).
Synthetic Applications
- The compound and its derivatives are utilized in synthetic chemistry for the development of various heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications, including antibacterial and anticancer agents (Gomha & Khalil, 2012).
Mechanism of Action
Mode of Action
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate interacts with its target, topoisomerase I, by intercalating with DNA . This interaction inhibits the function of topoisomerase I, leading to changes in DNA supercoiling .
Pharmacokinetics
Similar compounds have been shown to exhibit potent cytotoxicity against various cancer cell lines
Result of Action
The result of the action of this compound is the induction of cell apoptosis . This is achieved through the activation of caspase-3, a key enzyme in the execution-phase of cell apoptosis . Additionally, the compound induces mitochondrial dysfunction, further promoting cell apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate are largely determined by its benzothiazole moiety. Benzothiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit the activity of topoisomerase I, an enzyme that plays a crucial role in DNA replication
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the wide range of biological activities exhibited by benzothiazole derivatives . For instance, some benzothiazole derivatives have been found to induce cell apoptosis, or programmed cell death, in cancer cells
Molecular Mechanism
Given that some benzothiazole derivatives have been found to inhibit topoisomerase I , it is possible that this compound may exert its effects through a similar mechanism
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-21(2)19(23)25-11-7-8-12-15(9-11)24-10-13(17(12)22)18-20-14-5-3-4-6-16(14)26-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQDRUPUSFXTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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